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Compound of Interest

Compound Name: 5-Butylbarbituric acid

Cat. No.: B154706

A Comparative Analysis of the Physicochemical Properties of 5-Alkylbarbituric Acids for
Researchers and Drug Development Professionals.

This guide provides a comparative analysis of key physicochemical properties of a homologous
series of 5-alkylbarbituric acids. The data presented is intended to assist researchers,
scientists, and drug development professionals in understanding the structure-property
relationships within this class of compounds. All quantitative data is summarized in a clear,
tabular format, and detailed experimental protocols for the determination of these properties
are provided.

Physicochemical Property Data

The following table summarizes the experimental data for the melting point, acid dissociation
constant (pKa), partition coefficient (logP), and aqueous solubility of various 5-alkylbarbituric
acids. These properties are critical in drug design and development as they influence the
absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
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Alkyl . Aqueous
. Melting -
Compound Substituent . pKa logP Solubility
Point (°C)
(R) (g/L)
Barbituric 142 (at 20°C)
_ H 248 - 255[1] 4.0[2] -1.47[3]
Acid [1]
5- 0.8
o Data not
Butylbarbituri n-Butyl 209 - 211 ~8.0 (Computed) )
) available
c Acid [4]
5,5-
Diethylbarbitu
_ _ Ethyl, Ethyl 190[5] 7.43 0.65[5] 6.25[5]
ric Acid
(Barbital)
5-Ethyl-5-
) Data not Data not Data not
methylbarbitu  Ethyl, Methyl 212 - 213.4]6] ] ] )
] i available available available
ric Acid
5-Ethyl-5-
) ) Ethyl, Data not Data not Data not Data not
isobutylbarbit ] ] ) )
. ) Isobutyl available available available available
uric Acid
5-Ethyl-5-
) Data not Data not Data not Data not
pentylbarbitur  Ethyl, Pentyl ) ) ) )
i Acid available available available available
ic Aci

Note: The pKa of 5,5-disubstituted barbituric acids reflects the dissociation of the N-H proton.[7]
The parent barbituric acid is more acidic due to the active methylene group at the C-5 position.

[2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.
These protocols are based on standard laboratory techniques.

Determination of Melting Point (Capillary Method)
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The melting point is a fundamental physical property used to identify compounds and assess
their purity.[8] Pure crystalline compounds typically exhibit a sharp melting point range of one to
two degrees.[9][10]

Methodology:

Sample Preparation: A small amount of the dry, solid 5-alkylbarbituric acid is finely powdered
and packed into a glass capillary tube to a height of about 3 mm.[9] The tube is sealed at
one end.[11] The packing is achieved by tapping the tube to ensure the solid settles at the
bottom.[12]

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is
aligned with the thermometer bulb.[11] This assembly is then placed in a heating apparatus,
such as a Mel-Temp apparatus or a Thiele tube containing mineral oil.[10]

Measurement: The heating bath is heated slowly and steadily, at a rate of no more than 2°C
per minute near the expected melting point.[9][10]

Data Recording: The temperature at which the substance first begins to liquefy is recorded
as the start of the melting range. The temperature at which the entire sample becomes liquid
is the end of the range.[8][10] For purity assessment, a narrow melting range indicates a
purer substance, while impurities tend to depress and broaden the melting range.[9]

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise and commonly used method for determining the acid
dissociation constant (pKa) of a substance.[13][14][15] The method involves monitoring pH
changes in a solution upon the stepwise addition of a titrant.[13]

Methodology:

o Apparatus Calibration: A potentiometer equipped with a combined pH electrode is calibrated
using standard aqueous buffers (e.g., pH 4, 7, and 10).[16]

o Sample Preparation: A sample solution of the 5-alkylbarbituric acid is prepared at a
concentration of at least 10~4 M.[15][16] To maintain constant ionic strength, a solution like
0.15 M potassium chloride can be used.[16] The solution is purged with nitrogen to remove
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dissolved carbon dioxide, which can interfere with measurements, especially in neutral-to-
high pH ranges.[14][15][16]

« Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and the
pH electrode is immersed.[16] The solution is titrated with a standardized solution of a strong
base (e.g., 0.1 M NaOH) for an acidic analyte.[14][16] The titrant is added in small, known
increments.

» Data Analysis: The pH is recorded after each addition of titrant, allowing the system to
equilibrate.[16] A titration curve is generated by plotting pH versus the volume of titrant
added. The pKa is determined from the inflection point of this sigmoid curve, which
corresponds to the point where half of the acid has been neutralized (pH = pKa).[13][14]

Determination of Partition Coefficient (logP) by Shake-
Flask Method

The shake-flask method is the gold standard for experimentally determining the octanol-water
partition coefficient (logP), a measure of a compound's lipophilicity.[17][18]

Methodology:

e Phase Saturation: Equal volumes of n-octanol and water (or a suitable buffer, e.g.,
phosphate buffer at pH 7.4 for logD determination) are mixed and shaken vigorously to
ensure mutual saturation.[19][20] The two phases are then allowed to separate completely.

o Sample Preparation: A small, accurately weighed amount of the 5-alkylbarbituric acid is
dissolved in the pre-saturated n-octanol or aqueous phase.[19]

 Partitioning: A known volume of the prepared solution is combined with a known volume of
the other pre-saturated phase in a suitable vessel.[19]

o Equilibration: The vessel is sealed and agitated (e.g., using a mechanical shaker) at a
constant temperature (e.g., 25°C) for a sufficient time (e.g., overnight) to allow the compound
to reach equilibrium between the two phases.[19][21]

o Phase Separation: After agitation, the mixture is allowed to stand until the n-octanol and
aqueous layers are clearly separated. Centrifugation can be used to facilitate this separation.
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[19]

o Quantification: A precise aliquot is carefully removed from each phase, avoiding cross-
contamination.[17] The concentration of the barbiturate in each phase is then determined
using a suitable analytical technique, such as HPLC-UV or LC-MS.[20]

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
n-octanol phase to the concentration in the aqueous phase. The logP is the base-10
logarithm of this value.[19]

Determination of Aqueous Solubility (Shake-Flask
Method)

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved
in a solvent under equilibrium conditions and is a critical parameter for drug formulation.[22][23]
The shake-flask method is recommended for this determination.[24]

Methodology:

o Sample Preparation: An excess amount of the solid 5-alkylbarbituric acid is added to a flask
containing a known volume of the aqueous medium (e.g., water or a pH-specific buffer).[24]
This ensures that a saturated solution is formed.

o Equilibration: The flask is sealed and agitated in a mechanical shaker or stirrer at a constant
temperature (e.g., 37 £ 1 °C) for an extended period (e.g., 24-72 hours) to ensure equilibrium
is reached.[24][25]

o Equilibrium Confirmation: To confirm that equilibrium has been achieved, samples of the
solution can be taken at different time points (e.g., 24 h, 48 h, 72 h). Equilibrium is confirmed
when the measured concentration does not change significantly between sequential
measurements.[24]

o Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the
solution by filtration or high-speed centrifugation.[22][24]

e Quantification: The concentration of the dissolved barbiturate in the clear supernatant or
filtrate is determined using a validated analytical method, such as HPLC-UV or LC-MS/MS.
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[22][26] A standard calibration curve should be used for accurate quantification.[26]

Visualizations

The following diagram illustrates the experimental workflow for determining the partition
coefficient (logP) using the shake-flask method.
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1. Phase Saturation
Mix n-octanol and water.
Allow layers to separate.

:

2. Sample Preparation
Dissolve barbiturate in one
of the pre-saturated phases.

l

3. Partitioning & Equilibration
Combine phases and shake
at constant temperature until equilibrium.

:

4. Phase Separation
Allow layers to separate.
Use centrifugation if needed.

l

5. Quantification
Measure barbiturate concentration
in each phase using HPLC-UV or LC-MS.

6. Calculation

P = [Concentration]octanol / [Concentration]agueous
logP = log10(P)

Click to download full resolution via product page

Caption: Workflow for logP determination via the shake-flask method.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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